

Spectroscopic Data of 4-Chlorobenzylamine: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chlorobenzylamine**, a key intermediate in pharmaceutical and chemical synthesis. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition, to support structural elucidation and quality control in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Chlorobenzylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.28	d	8.3	2H	Ar-H (ortho to CH ₂ NH ₂)
7.25	d	8.3	2H	Ar-H (ortho to Cl)
3.84	S	2H	-CH ₂ -	
1.55	S	2H	-NH ₂	

Solvent: CDCl₃, Spectrometer Frequency: 90 MHz

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment	
141.93	Ar-C (ipso to CH ₂ NH ₂)	
132.22	Ar-C (ipso to CI)	
128.59	Ar-CH (ortho to CI)	
128.59	Ar-CH (ortho to CH ₂ NH ₂)	
45.71	-CH ₂ -	

Solvent: CDCl₃, Spectrometer Frequency: 22.5 MHz

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Transmittance (%)	Assignment
3369	67	N-H stretch (asymmetric)
3288	72	N-H stretch (symmetric)
3026	76	Ar C-H stretch
2924	75	C-H stretch (aliphatic)
2856	79	C-H stretch (aliphatic)
1603	64	N-H bend (scissoring)
1492	29	C=C stretch (aromatic)
1433	59	C=C stretch (aromatic)
1091	22	C-Cl stretch
804	22	C-H bend (out-of-plane)

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
143	12.8	[M+2] ⁺ (isotope peak)
141	38.3	[M]+ (Molecular ion)
106	100.0	[M - CI]+
77	17.0	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI), Ionization Energy: 70 eV

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.



NMR Spectroscopy

Sample Preparation: A solution of **4-Chlorobenzylamine** was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 90 MHz spectrometer. For ¹H NMR, a sufficient number of scans were acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum and enhance the signal of carbon atoms.

Infrared Spectroscopy

Sample Preparation: A small amount of liquid **4-Chlorobenzylamine** was ground with anhydrous potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of a blank KBr pellet was recorded and automatically subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.

Mass Spectrometry

Sample Introduction and Ionization: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS). In the ion source, the sample molecules were bombarded with a beam of electrons with an energy of 70 eV (Electron Ionization).

Mass Analysis: The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector measured the abundance of each ion, and the data was plotted as a mass spectrum.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis and data interpretation.



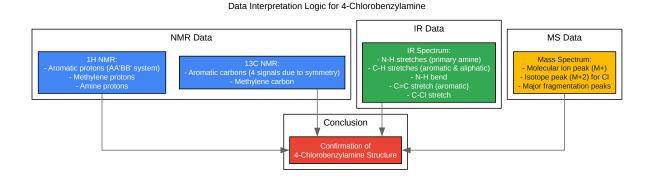
Sample Preparation 4-Chlorobenzylamine Dissolve in CDCl3 Prepare KBr Pellet Inject into GC-MS Data Acquisition NMR Spectrometer FTIR Spectrometer Mass Spectrometer (EI) Data Processing & Analysis 1H & 13C NMR Spectra IR Spectrum Mass Spectrum Structural Elucidation Structure Confirmation

Workflow for Spectroscopic Analysis of 4-Chlorobenzylamine

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Caption: Workflow for the spectroscopic analysis of 4-Chlorobenzylamine.





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Caption: Logic for interpreting the spectroscopic data of **4-Chlorobenzylamine**.

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